molecular formula C20H18N2O3S B11011284 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalanine

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalanine

Cat. No.: B11011284
M. Wt: 366.4 g/mol
InChI Key: MEJOQLZYPQIMKK-INIZCTEOSA-N
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Description

(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the phenylpropanoic acid moiety via amide bond formation. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, often inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Phenylpropanoic acid derivatives: Compounds such as ibuprofen and naproxen.

Uniqueness

(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of a thiazole ring and a phenylpropanoic acid moiety, which imparts distinct biological activities and potential therapeutic applications not commonly found in other similar compounds.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H18N2O3S/c1-13-17(26-19(21-13)15-10-6-3-7-11-15)18(23)22-16(20(24)25)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,22,23)(H,24,25)/t16-/m0/s1

InChI Key

MEJOQLZYPQIMKK-INIZCTEOSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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